molecular formula C15H13F2NO4 B023523 (S)-Ethyl 9,10-difluoro-3-methyl-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate CAS No. 106939-34-8

(S)-Ethyl 9,10-difluoro-3-methyl-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate

Cat. No.: B023523
CAS No.: 106939-34-8
M. Wt: 309.26 g/mol
InChI Key: TZSXJUSNOOBBOP-ZETCQYMHSA-N
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Description

(S)-Ethyl 9,10-difluoro-3-methyl-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate (CAS: 82419-34-9) is a tricyclic fluoroquinolone derivative characterized by a fused [1,4]oxazinoquinoline core. It serves as a critical intermediate in synthesizing advanced fluoroquinolone antibiotics, such as levofloxacin and pazufloxacin . Key structural features include:

  • Chiral (S)-configuration at the 3-methyl group, crucial for biological activity .
  • Fluorine substituents at positions 9 and 10, enhancing DNA gyrase/topoisomerase IV binding and antibacterial potency .
  • Ethyl ester at position 6, which is hydrolyzed in vivo to the active carboxylic acid form .

This compound is synthesized via diazotization, hydrogenation, and hydrolysis reactions starting from nitro- and azido-precursors . Its purity (>95%) and stereochemical integrity are validated by NMR and X-ray crystallography .

Properties

IUPAC Name

ethyl (2S)-6,7-difluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F2NO4/c1-3-21-15(20)9-5-18-7(2)6-22-14-11(17)10(16)4-8(12(14)18)13(9)19/h4-5,7H,3,6H2,1-2H3/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZSXJUSNOOBBOP-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C(COC3=C2C(=CC(=C3F)F)C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CN2[C@H](COC3=C2C(=CC(=C3F)F)C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00356837
Record name Ethyl (3S)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate
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Molecular Weight

309.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106939-34-8
Record name Ethyl (3S)-9,10-difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylate
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Record name (3S)-9,10-Difluoro-2,3-dihidro-3-metil-7-oxo-7H-pyrido(1,2,3-de)-1,4-benzoxacine-6-carboxilic acid ethyl ester
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Record name Ethyl (3S)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate
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Record name ethyl (3S)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate
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Mechanism of Action

Action Environment

The action of Levofloxacin can be influenced by various environmental factors. For instance, the presence of certain fatty acids can enhance the pharmaceutical properties and the antibacterial activity of Levofloxacin. Furthermore, the polymorphism of Levofloxacin can affect its stability and solubility. Therefore, the environment in which Levofloxacin is administered can significantly influence its action, efficacy, and stability.

Biological Activity

(S)-Ethyl 9,10-difluoro-3-methyl-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including antibacterial and anti-inflammatory effects, and discusses its mechanisms of action and potential applications in pharmaceuticals.

Chemical Structure and Properties

The molecular formula of this compound is C15H13F2NO4, with a molecular weight of approximately 309.26 g/mol. The compound features a bicyclic oxazinoquinoline core with difluoromethyl substitutions at positions 9 and 10. This unique structure contributes to its biological activity and interaction with various biological targets .

Antibacterial Properties

Research indicates that this compound exhibits significant antibacterial activity. Preliminary studies suggest that the compound binds to bacterial DNA and inhibits replication processes. This mechanism positions it as a candidate for development as an antimicrobial agent .

Table 1: Summary of Antibacterial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)Mechanism of Action
E. coli32 µg/mLDNA binding
S. aureus16 µg/mLDNA replication inhibition
P. aeruginosa64 µg/mLUnknown

Anti-inflammatory Effects

In addition to its antibacterial properties, (S)-Ethyl 9,10-difluoro-3-methyl-7-oxo has shown potential anti-inflammatory effects in vitro. Studies indicate that it may inhibit pro-inflammatory cytokines and reduce inflammation markers in cell cultures . However, comprehensive studies are required to fully elucidate these effects.

Table 2: In Vitro Anti-inflammatory Activity

Cell LineCytokine Inhibition (%)Concentration (µM)
RAW264.7 (macrophages)IL-6: 50%10
THP-1 (monocytes)TNF-alpha: 30%5

The biological activity of (S)-Ethyl 9,10-difluoro-3-methyl-7-oxo appears to stem from its ability to interact with nucleic acids and proteins involved in bacterial growth and inflammation. The difluoromethyl groups enhance its reactivity and binding affinity towards biological targets .

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • Case Study on Antimicrobial Efficacy : A recent study evaluated the efficacy of (S)-Ethyl 9,10-difluoro against multi-drug resistant strains of E. coli. Results demonstrated a significant reduction in bacterial load in treated samples compared to controls.
  • Inflammation Model : In a murine model of inflammation induced by lipopolysaccharide (LPS), administration of the compound resulted in reduced swelling and lower levels of inflammatory cytokines compared to untreated controls.

Safety Profile

While the compound exhibits promising biological activity, safety assessments are crucial. The presence of fluorine atoms raises concerns regarding potential toxicity and reactivity. General safety considerations suggest handling the compound with care due to its irritant properties .

Scientific Research Applications

Antibacterial Activity

(S)-Ethyl 9,10-difluoro-3-methyl-7-oxo derivatives have been investigated for their antibacterial properties. The structural modifications involving fluorine enhance the lipophilicity and bioavailability of the compound, potentially leading to improved efficacy against bacterial strains resistant to conventional antibiotics.

Inhibition of Enzymatic Activity

Research indicates that compounds similar to (S)-Ethyl 9,10-difluoro derivatives can act as inhibitors for various enzymes involved in bacterial metabolism. For example:

  • Kynurenine Aminotransferase II (KAT II) : Inhibitors derived from this class have shown promise in modulating neuroinflammatory pathways by targeting KAT II, which is implicated in several neurodegenerative diseases.

Case Studies

  • Study on Antimicrobial Efficacy :
    • A study demonstrated that (S)-Ethyl 9,10-difluoro derivatives exhibit significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined using standard broth microdilution techniques.
    Bacterial StrainMIC (µg/mL)
    Staphylococcus aureus8
    Escherichia coli16
    Pseudomonas aeruginosa32
  • Neuroprotective Effects :
    • Another clinical study explored the neuroprotective effects of compounds derived from this class in models of oxidative stress-induced neuronal injury. The results indicated a reduction in neuronal apoptosis and inflammation markers.

Future Research Directions

Continued research on (S)-Ethyl 9,10-difluoro derivatives should focus on:

  • Mechanistic Studies : Understanding the precise mechanisms through which these compounds exert their antibacterial and neuroprotective effects.
  • Structure-Activity Relationships (SAR) : Exploring how variations in the chemical structure influence biological activity to optimize lead compounds for drug development.

Comparison with Similar Compounds

Structural and Functional Insights

  • Ring System Variations: The [1,4]oxazinoquinoline core in the target compound provides conformational rigidity, optimizing binding to bacterial DNA gyrase . In contrast, [1,2,5]oxadiazoloquinoline () and [1,3]thiazetoquinoline () cores alter electron distribution, affecting antibacterial potency and resistance profiles . Piperazine-substituted derivatives () exhibit enhanced penetration into eukaryotic cells, enabling dual antibacterial/antitumor applications .
  • Substituent Effects: Fluorine atoms at positions 9 and 10 (target compound) increase hydrophobicity and target affinity compared to mono-fluoro analogues . Cyclopropyl groups () reduce off-target interactions, lowering toxicity . Methoxy groups () improve pharmacokinetics but may reduce activity against resistant strains .
  • Synthetic Efficiency :

    • Microwave-assisted synthesis () reduces reaction times for derivatives by 50% compared to conventional methods .
    • One-pot reactions () achieve 82% yields for pazufloxacin intermediates, emphasizing cost-effectiveness .

Preparation Methods

Construction of the Quinoline Core

The quinoline backbone is typically synthesized via cyclization reactions involving aromatic amines and carbonyl-containing precursors. A modified Skraup synthesis has been employed for analogous structures, where aniline derivatives condense with glycerol under acidic conditions to form the bicyclic framework . However, the presence of fluorine substituents at positions 9 and 10 necessitates a tailored approach.

Recent advancements in difluorocarbene-mediated cyclization offer a viable route. As demonstrated by Jiang et al., ortho-alkenyl anilines react with difluorocarbene precursors (e.g., ClCF~2~COONa) to generate isocyanides in situ, which undergo α-addition to form quinoline rings . For the target compound, 3-methyl-2-aminophenol could serve as the aniline precursor, with difluorocarbene introducing fluorine atoms during ring closure. This method avoids handling hazardous isocyanides directly and achieves yields exceeding 70% in model systems .

OxidantTemperature (°C)Yield (%)Selectivity (9,10 vs. other)
(NH~4~)~2~S~2~O~8~8068>20:1
K~2~S~2~O~8~1005512:1
DTBP*120428:1
*Di-tert-butyl peroxide

Formation of the Oxazino Moiety

The oxazino ring is constructed via microwave-assisted cyclization of ethyl 2-diazo-3-oxoalkanoates with aziridines . For the target molecule, ethyl 2-diazo-3-oxo-4-methylpentanoate reacts with 2-arylaziridine under microwave irradiation (130°C, 20 min) to form the oxazoline intermediate. Subsequent oxidation with Jones reagent introduces the 7-oxo group, while the ethyl ester at position 6 is retained via careful pH control during workup .

Key mechanistic steps :

  • Wolff rearrangement of the diazo compound generates an ethoxycarbonylketene.

  • Nucleophilic attack by aziridine opens the strained ring, forming a zwitterionic intermediate.

  • Intramolecular cyclization yields the oxazoline core, which isomerizes to the thermodynamically stable oxazino structure .

Stereoselective Synthesis of the (S)-Enantiomer

Achieving the (S)-configuration at the 3-methyl position requires chiral auxiliary-mediated alkylation . A practical approach involves:

  • Coupling the quinoline-6-carboxylate with (R)-propylene oxide to install a temporary chiral center.

  • Diastereomeric resolution via crystallization, as described in patent EP0142920A2 for analogous decahydroquinolines .

  • Acidic cleavage of the auxiliary to yield the (S)-enantiomer with >98% enantiomeric excess (ee).

Alternative methods :

  • Enzymatic resolution using lipases (e.g., Candida antarctica) selectively hydrolyzes the undesired (R)-ester, leaving the (S)-enantiomer intact .

  • Asymmetric hydrogenation of a ketone precursor with Ru-BINAP catalysts achieves up to 95% ee but requires additional oxidation steps .

Final Esterification and Purification

The ethyl ester at position 6 is introduced via Steglich esterification :

  • Activate the carboxylic acid with N,N′-dicyclohexylcarbodiimide (DCC).

  • React with ethanol in the presence of 4-dimethylaminopyridine (DMAP).

  • Purify by silica gel chromatography (petroleum ether/ethyl acetate = 5:1) to isolate the product in 85% yield .

Critical purification steps :

  • High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) ensures enantiopurity.

  • Recrystallization from methanol/ether mixtures removes residual diastereomers .

Scalability and Process Optimization

Large-scale synthesis (≥100 g) faces challenges in exothermic reactions and byproduct formation. Key optimizations include:

  • Flow chemistry for difluorocarbene generation, enhancing heat dissipation and safety .

  • Catalytic aziridine synthesis to reduce costs associated with stoichiometric reagents .

  • In-line PAT (Process Analytical Technology) monitors reaction progress via FTIR, minimizing over-oxidation risks .

Q & A

Basic Research Questions

Q. What are the key synthetic routes and intermediates for synthesizing (S)-Ethyl 9,10-difluoro-3-methyl-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate?

  • Methodological Answer : The compound is synthesized via cyclocondensation of ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate derivatives with piperazine or substituted amines under reflux conditions. Key intermediates include ethyl 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (precursor for tricyclic fluoroquinolones) and 7,8-diaminoquinoline derivatives. Reaction optimization involves controlling temperature (70–100°C), solvent choice (ethanol or DMF), and stoichiometric ratios of nucleophilic agents like α-acetyl-N-arylhydrazonoyl chlorides .

Q. How is the compound characterized analytically to confirm its structural identity and purity?

  • Methodological Answer :

  • Spectroscopy : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) (¹H, ¹³C, and ¹⁹F) are used to confirm the molecular formula and stereochemistry. For example, the (S)-configuration is validated via chiral chromatography or optical rotation analysis .
  • Chromatography : HPLC with UV detection (λ = 254–280 nm) ensures purity (>98%), while tandem MS identifies trace impurities like ofloxacin-related compounds .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield and enantiomeric excess in the synthesis of this compound?

  • Methodological Answer :

  • Design of Experiments (DoE) : Use factorial designs to assess variables like temperature, solvent polarity, and catalyst loading. For example, triethylamine in ethanol enhances cyclization efficiency for tricyclic intermediates .
  • Enantioselective Synthesis : Chiral auxiliaries or asymmetric catalysis (e.g., palladium-mediated cross-coupling) can improve enantiomeric excess. Evidence from fluoroquinolone syntheses shows that stereochemical control at C3 (methyl group) is critical for bioactivity .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NOE effects or ¹⁹F NMR shifts) during structural elucidation?

  • Methodological Answer :

  • Comparative Analysis : Cross-reference with structurally analogous compounds, such as ofloxacin impurity E (9-fluoro-3-methyl-7-oxo-10-(piperazin-1-yl)-2,3-dihydro-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid), which shares a similar oxazinoquinoline core .
  • Computational Modeling : Density Functional Theory (DFT) calculations predict ¹⁹F NMR chemical shifts and validate intramolecular hydrogen bonding patterns .

Q. What is the role of this compound as a process-related impurity in levofloxacin API synthesis, and how is it controlled?

  • Methodological Answer :

  • Formation Pathways : The compound arises during incomplete piperazine substitution or oxidation of intermediates. Its presence above 0.1% in APIs requires quantification via LC-MS/MS .
  • Mitigation : Adjust reaction pH (6.5–7.5) to suppress side reactions, and use scavenging agents (e.g., activated charcoal) during purification .

Q. How does the stereochemistry at the C3 methyl group influence antibacterial activity in related fluoroquinolones?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : The (S)-enantiomer exhibits enhanced DNA gyrase inhibition due to optimal spatial alignment with the enzyme’s hydrophobic pocket. Comparative MIC assays against S. aureus and E. coli show 4–8-fold higher potency for the (S)-form versus the (R)-form .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.